molecular formula C11H10N2O3S B11440674 6-(m-Tolylsulfonyl)pyridazin-3-ol

6-(m-Tolylsulfonyl)pyridazin-3-ol

Cat. No.: B11440674
M. Wt: 250.28 g/mol
InChI Key: SCQMAVNUGWLTCJ-UHFFFAOYSA-N
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Description

6-(m-Tolylsulfonyl)pyridazin-3-ol is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. The presence of the m-tolylsulfonyl group and the hydroxyl group at the 3-position of the pyridazine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(m-Tolylsulfonyl)pyridazin-3-ol typically involves the following steps:

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of m-Tolylsulfonyl Group: The m-tolylsulfonyl group can be introduced via sulfonylation using m-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(m-Tolylsulfonyl)pyridazin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

6-(m-Tolylsulfonyl)pyridazin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(m-Tolylsulfonyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulation of Receptors: Interacting with receptors to modulate their activity and downstream signaling pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    6-(p-Tolylsulfonyl)pyridazin-3-ol: Similar structure with a para-tolylsulfonyl group instead of a meta-tolylsulfonyl group.

    6-(m-Tolylsulfonyl)pyridazin-3-one: Contains a ketone group at the 3-position instead of a hydroxyl group.

    6-(m-Tolylsulfonyl)pyridazin-3-amine: Contains an amine group at the 3-position instead of a hydroxyl group.

Uniqueness

6-(m-Tolylsulfonyl)pyridazin-3-ol is unique due to the presence of both the m-tolylsulfonyl group and the hydroxyl group at the 3-position of the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

3-(3-methylphenyl)sulfonyl-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O3S/c1-8-3-2-4-9(7-8)17(15,16)11-6-5-10(14)12-13-11/h2-7H,1H3,(H,12,14)

InChI Key

SCQMAVNUGWLTCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=NNC(=O)C=C2

Origin of Product

United States

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